Ethyl 2-(4-bromo-2-chlorophenoxy)acetate

Vue d'ensemble

Description

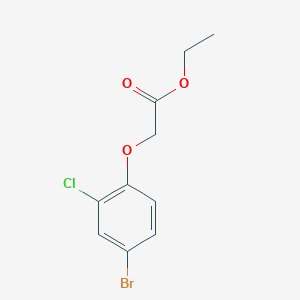

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate is an organic compound with the molecular formula C10H10BrClO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromo-2-chlorophenoxy)acetate typically involves the esterification of 2-(4-bromo-2-chlorophenoxy)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Oxidation: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

Nucleophilic substitution: Substituted phenoxyacetates with different functional groups.

Ester hydrolysis: 2-(4-bromo-2-chlorophenoxy)acetic acid and ethanol.

Oxidation: Various oxidized phenolic compounds.

Applications De Recherche Scientifique

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and functional group compatibility.

Mécanisme D'action

The mechanism of action of Ethyl 2-(4-bromo-2-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The ester group allows for easy modification of the compound’s structure, enabling the design of derivatives with improved activity and selectivity.

Comparaison Avec Des Composés Similaires

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:

Ethyl 2-(4-bromophenoxy)acetate: Lacks the chlorine substituent, which may affect its reactivity and binding properties.

Ethyl 2-(4-chlorophenoxy)acetate: Lacks the bromine substituent, leading to differences in chemical behavior and biological activity.

Ethyl 2-(4-fluorophenoxy)acetate: Contains a fluorine substituent instead of bromine or chlorine, resulting in distinct electronic and steric effects.

The presence of both bromine and chlorine atoms in this compound makes it unique, as these substituents can influence the compound’s reactivity and interactions with biological targets in ways that are not observed with other similar compounds.

Activité Biologique

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . It features a phenoxyacetic acid structure with bromine and chlorine substituents, which contribute to its reactivity and biological activity. The presence of halogens often enhances the lipophilicity and biological interactions of organic compounds.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Peroxisome Proliferator-Activated Receptors (PPARs) : Studies indicate that compounds similar to this compound can act as agonists for PPARα and PPARγ, which are critical in regulating lipid metabolism and glucose homeostasis . These receptors are implicated in the treatment of metabolic disorders and diabetes.

- Cholinesterase Inhibition : Preliminary docking studies suggest that this compound may inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. Compounds with similar structures have shown moderate AChE inhibitory activity, indicating potential neuroprotective effects .

In Vitro Studies

-

PPAR Activation : In a study evaluating the agonist activity towards human PPARs, compounds structurally related to this compound demonstrated significant activation. For instance, the maximum fold induction for reference compounds was set at 100%, with new derivatives showing comparable efficacy .

Compound PPARα Activation PPARγ Activation Ethyl Derivative 1 0.73 ± 0.12 97 ± 1 Ethyl Derivative 2 0.233 ± 0.034 77 ± 4 Wy-14,643 1.56 ± 0.30 100 ± 10

Case Studies

- Antichlamydial Activity : Recent research has indicated that derivatives of phenoxyacetic acids exhibit selective activity against Chlamydia species, potentially serving as a basis for developing new antibiotics . The study highlighted that some derivatives could affect chlamydial inclusion numbers and morphology in infected cells.

- Toxicity Assessments : Various studies assessed the toxicity of similar compounds on human cells and model organisms like Drosophila melanogaster. Results showed that these compounds did not exhibit significant toxicity at effective concentrations, suggesting a favorable safety profile for further development .

Propriétés

IUPAC Name |

ethyl 2-(4-bromo-2-chlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTGINBBIGLLOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.